molecular formula C4H4Cl2S B14444897 1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene CAS No. 79552-39-9

1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene

Cat. No.: B14444897
CAS No.: 79552-39-9
M. Wt: 155.04 g/mol
InChI Key: VRPNOHYMDNHKFY-UHFFFAOYSA-N
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Description

1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene is an organosulfur compound characterized by the presence of chlorine and sulfur atoms attached to an ethene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene typically involves the reaction of 1-chloroethene with sulfur dichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted ethene derivatives.

Scientific Research Applications

1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. This can result in various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-phenylethene: Similar structure but with a phenyl group instead of a sulfanyl group.

    1-Chloro-1-ethoxyethene: Contains an ethoxy group instead of a sulfanyl group.

Uniqueness

This detailed article provides a comprehensive overview of 1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

79552-39-9

Molecular Formula

C4H4Cl2S

Molecular Weight

155.04 g/mol

IUPAC Name

1-chloro-1-(1-chloroethenylsulfanyl)ethene

InChI

InChI=1S/C4H4Cl2S/c1-3(5)7-4(2)6/h1-2H2

InChI Key

VRPNOHYMDNHKFY-UHFFFAOYSA-N

Canonical SMILES

C=C(SC(=C)Cl)Cl

Origin of Product

United States

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